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Compound of Interest

Compound Name: PD173956

Cat. No.: B1679129 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth overview of in vitro studies involving PD173074, a potent and selective small-

molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details the

compound's mechanism of action, summarizes key quantitative data, outlines experimental

protocols, and visualizes relevant biological pathways and workflows.

PD173074 is a pyrido[2,3-d]pyrimidine derivative that has been instrumental in elucidating the

role of FGFR signaling in various cellular processes, including proliferation, differentiation, and

angiogenesis.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various

cancers, making it a key target for therapeutic intervention.[2]

Core Mechanism of Action: Competitive ATP
Inhibition
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target

receptors.[1] This action prevents the transfer of a phosphate group from ATP to tyrosine

residues, thereby blocking the autophosphorylation and subsequent activation of the receptor.

[1] This inhibition of autophosphorylation is a critical step in halting the downstream signaling

cascades normally initiated by FGF binding.[2]
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The following tables summarize the in vitro inhibitory activity of PD173074 against various

kinases and its effect on the viability of different cell lines.

Table 1: In Vitro Kinase Inhibition Profile of PD173074
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Target Kinase Assay Type IC50 (nM) Ki (nM) Notes

FGFR1 Cell-free ~25[3][4] ~40[4] Potent inhibition.

FGFR1

Autophosphoryla

tion

NIH3T3 cells 1 - 5[5] -

Demonstrates

potent inhibition

of receptor

activation.[5]

FGFR3 Cell-free 5[6][7][8] -
Highly potent

inhibition.

FGFR3

Autophosphoryla

tion

MM cell lines ~5[3] -

Potent inhibition

in multiple

myeloma cell

lines.[3]

VEGFR2 Cell-free
~100[6][7], 100-

200[3][4]
-

Also an effective

inhibitor of

VEGFR2.[4]

VEGFR2

Autophosphoryla

tion

NIH3T3 cells 100 - 200[5] -

Effective

inhibition of

VEGFR2

signaling.[5]

PDGFR Cell-free 17,600[6][7] -

Over 1000-fold

more selective

for FGFRs.[2]

c-Src Cell-free 19,800[6][7] -

High selectivity

for FGFRs over

c-Src.[2]

EGFR, InsR,

MEK, PKC
Cell-free > 50,000[6][7] -

Weakly inhibits

these kinases.[3]

[4]

Table 2: In Vitro Anti-proliferative Activity of PD173074 in Various Cell Lines
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Cell Line Cancer Type Assay IC50 / GI50 Notes

KMS11, KMS18
Multiple

Myeloma
Cell Viability < 20 nM[3][5]

Expressing

FGFR3.[3]

H-510, H-69
Small Cell Lung

Cancer

Proliferation,

Clonogenic

Growth

Dose-dependent

inhibition[9][10]

Blocks FGF-2-

induced

proliferation and

chemoresistance

.[9][10]

TFK-1
Cholangiocarcino

ma
Growth Inhibition ~6.6 µM[11][12] -

KKU-213
Cholangiocarcino

ma
Cell Viability ~8.4 µM[11][12] -

RBE
Cholangiocarcino

ma
Cell Viability ~11 µM[11][12] -

4T1
Murine

Mammary Tumor
Cell Viability

Decreased

viability[13]

Induces

apoptosis in a

concentration-

dependent

manner.[13]

UM-UC-14,

MGHU3

Urothelial

Carcinoma
Cell Proliferation

Suppressed

proliferation[14]

Express mutated

FGFR3 protein.

[14]

Signaling Pathways and Mandatory Visualizations
PD173074 primarily inhibits the FGFR signaling cascade, which in turn affects several

downstream pathways crucial for cell growth and survival.
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Mechanism of Action of PD173074
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PD173074 competitively inhibits ATP binding to the FGFR kinase domain.

Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.

In Vitro Kinase Assay (Radiometric Filter-Binding)
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This protocol outlines a general procedure for determining the IC50 of PD173074 against a

target kinase, such as FGFR1.[5]

Materials:

Recombinant full-length human FGFR1 kinase

PD173074 (stock solution in DMSO)

Poly(Glu, Tyr) 4:1 as a generic substrate

[γ-³²P]ATP

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 0.2 mM

sodium orthovanadate)

ATP Solution (5 µM ATP in Kinase Assay Buffer)

96-well reaction plates

Phosphocellulose filter plates

Wash Buffer (0.5% Phosphoric Acid)

Scintillation counter

Procedure:

Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer. A typical

final concentration range might be 0.1 nM to 10 µM.[5] Include a DMSO-only control.

Enzyme and Substrate Preparation: Dilute the recombinant FGFR1 and the substrate in

Kinase Assay Buffer to their final concentrations.

Kinase Reaction Setup: In a 96-well plate, add the Kinase Assay Buffer, PD173074 dilution

or DMSO control, substrate solution, and enzyme solution. Pre-incubate at 25°C for 10

minutes.[5]
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Reaction Initiation: Start the kinase reaction by adding the [γ-³²P]ATP solution. Incubate at

25°C for 10 minutes.[5]

Reaction Termination and Substrate Capture: Stop the reaction by adding 1% Phosphoric

Acid. Transfer the mixture to a phosphocellulose filter plate and wash to remove

unincorporated [γ-³²P]ATP.[5]

Detection: Measure the radioactivity in each well using a scintillation counter.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the

PD173074 concentration and fit the data to a sigmoidal dose-response curve to determine

the IC50 value.[1]

Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of PD173074 on the proliferation of cancer cell

lines.[15]

Materials:

Cells of interest

96-well plates

Complete cell culture medium

PD173074 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere

overnight.[15]
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Treatment: Treat the cells with a range of concentrations of PD173074. Include a vehicle

control (DMSO).[15]

Incubation: Incubate the cells for a specified period, typically 24 to 72 hours.[1]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will

convert the yellow MTT to purple formazan crystals.[1]

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[1]

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm

or 570 nm using a microplate reader.[11][15]

Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Plot cell viability against PD173074 concentration to determine

the GI50 (concentration for 50% growth inhibition).[1]

Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of PD173074 on the phosphorylation of FGFR and

downstream signaling proteins like ERK.[11]

Materials:

Cells of interest

6-well plates

PD173074 stock solution

Lysis buffer

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-

ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate and imaging system
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Procedure:

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with various concentrations

of PD173074 and a vehicle control for a specified time.[11]

Cell Lysis: Lyse the cells and determine the protein concentration.

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer

them to a PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

[11]

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated

secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an

imaging system.[11]

Analysis: Analyze the band intensities to assess the reduction in phosphorylation of target

proteins relative to total protein levels.[11]
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General In Vitro Experimental Workflow for PD173074
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A typical workflow for evaluating PD173074 in vitro.

Additional In Vitro Effects
Beyond its primary role as an FGFR inhibitor, in vitro studies have revealed other activities of

PD173074:
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Reversal of Multidrug Resistance (MDR): PD173074 has been shown to selectively reverse

ABCB1 transporter-mediated MDR by directly blocking the efflux function of the transporter.

[16] It does not appear to significantly interact with other ABC transporters like ABCC1 and

ABCG2.[16]

Induction of Apoptosis: In various cancer cell lines, including breast cancer and

cholangiocarcinoma, PD173074 induces apoptosis in a concentration-dependent manner.

[12][13] This is often associated with changes in the expression of apoptosis-related proteins

such as Mcl-1, survivin, and the Bax/Bcl-2 ratio.[13]

Conclusion
PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with

secondary activity against VEGFR2.[1][2] Its mechanism of action is centered on the

competitive inhibition of ATP binding to the FGFR kinase domain, leading to the suppression of

key downstream signaling pathways.[2] This results in reduced cell proliferation, induction of

apoptosis, and cell cycle arrest in cancer cells dependent on FGFR signaling.[2][17] The

quantitative data and experimental protocols provided in this guide offer a comprehensive

resource for researchers and drug development professionals working with this important

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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